2-Hydroxy-5-methoxybenzene-1-sulfonic acid
Description
Properties
CAS No. |
79852-04-3 |
|---|---|
Molecular Formula |
C7H8O5S |
Molecular Weight |
204.20 g/mol |
IUPAC Name |
2-hydroxy-5-methoxybenzenesulfonic acid |
InChI |
InChI=1S/C7H8O5S/c1-12-5-2-3-6(8)7(4-5)13(9,10)11/h2-4,8H,1H3,(H,9,10,11) |
InChI Key |
CDQTVTSDYVLCHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)S(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Pathway Elucidation
Direct Sulfonation Approaches for 2-Hydroxy-5-methoxybenzene-1-sulfonic Acid
Direct sulfonation involves the treatment of a suitable precursor, most commonly 4-methoxyphenol (B1676288), with a sulfonating agent. This method is often favored for its atom economy and procedural simplicity. The key to a successful direct sulfonation lies in controlling the regioselectivity of the reaction to favor the introduction of the sulfonic acid group at the desired position.
The directing effects of the substituents on the aromatic ring of 4-methoxyphenol play a crucial role in determining the position of sulfonation. The hydroxyl (-OH) group is a powerful activating group and a strong ortho-, para-director. Similarly, the methoxy (B1213986) (-OCH3) group is also an activating, ortho-, para-director. In the case of 4-methoxyphenol, both the hydroxyl and methoxy groups direct electrophilic substitution to the positions ortho to the hydroxyl group (positions 2 and 6) and ortho to the methoxy group (positions 3 and 5). The position ortho to the hydroxyl group (position 2) is sterically less hindered and electronically activated by both the hydroxyl and methoxy groups, making it the most probable site for sulfonation.
Common sulfonating agents for this transformation include concentrated sulfuric acid, oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid), and chlorosulfonic acid. The choice of sulfonating agent and reaction conditions significantly impacts the yield and purity of the desired product. For instance, the sulfonation of phenols can be temperature-dependent, with lower temperatures often favoring the formation of the ortho-isomer.
Optimization of the reaction often involves a careful balance of several factors as outlined in the table below.
| Parameter | Effect on Reaction | Optimization Strategy |
| Temperature | Higher temperatures can lead to the formation of the thermodynamically more stable para-isomer and increase the risk of side reactions such as polysulfonation and oxidation. | Maintaining a low to moderate temperature (e.g., 0-25°C) is generally preferred to maximize the yield of the ortho-sulfonated product. |
| Reaction Time | Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times may promote the formation of byproducts. | The reaction progress should be monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time. |
| Molar Ratio of Reactants | An excess of the sulfonating agent can increase the rate of reaction but also enhances the likelihood of polysulfonation. | A stoichiometric or slight excess of the sulfonating agent is typically used to ensure complete conversion of the starting material while minimizing side reactions. |
| Solvent | The choice of solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction rate and product distribution. | Solvents such as dimethyl carbonate, diethyl carbonate, and cyclohexane (B81311) have been used in the sulfonation of related compounds. |
While direct sulfonation with strong acids is effective, the use of catalytic systems can offer advantages in terms of milder reaction conditions and improved selectivity. Solid acid catalysts, such as zeolites and sulfonated resins, are of particular interest due to their ease of separation from the reaction mixture and potential for recyclability, aligning with the principles of green chemistry.
Zeolites, with their well-defined pore structures and tunable acidity, can provide shape-selective catalysis, potentially favoring the formation of the less sterically hindered ortho-isomer. The catalytic activity of zeolites in sulfonation reactions is attributed to the presence of Brønsted acid sites within their framework.
Table of Catalytic Systems in Phenol (B47542) Sulfonation
| Catalyst Type | Examples | Advantages | Potential Challenges |
|---|---|---|---|
| Zeolites | H-Beta, H-ZSM-5 | High surface area, shape selectivity, reusability, reduced corrosion. | Potential for deactivation due to coking, mass transfer limitations. |
| Sulfonated Resins | Amberlyst-15 | High acidity, readily available, effective at moderate temperatures. | Limited thermal stability, potential for leaching of sulfonic acid groups. |
| Metal Oxides | Sulfated zirconia | High thermal stability, strong acidity. | Can be complex to prepare and characterize. |
Research into these catalytic systems for the specific sulfonation of 4-methoxyphenol to 2-Hydroxy-5-methoxybenzene-1-sulfonic acid is an ongoing area of development aimed at creating more efficient and sustainable synthetic processes.
Principles of Green Chemistry in 2-Hydroxy-5-methoxybenzene-1-sulfonic Acid Synthesis
The application of green chemistry principles to the synthesis of 2-Hydroxy-5-methoxybenzene-1-sulfonic acid aims to reduce the environmental impact of the manufacturing process. This can be achieved through several strategies, including the use of less hazardous reagents, the development of catalytic processes, and the minimization of waste.
One of the main environmental concerns with traditional sulfonation methods is the use of large excesses of strong acids like sulfuric acid or oleum, which generates significant amounts of acidic waste. Green alternatives focus on replacing these reagents with more environmentally benign options.
Green Synthetic Approaches:
Solid Acid Catalysts: As mentioned in section 2.1.2, the use of recyclable solid acid catalysts like zeolites or sulfonated carbons can eliminate the need for corrosive and difficult-to-handle liquid acids. This simplifies the work-up procedure and reduces waste generation.
Solvent-Free Reactions: Conducting the sulfonation reaction in the absence of a solvent can significantly reduce the environmental footprint of the process. This can be achieved by using a melt of the reactants or by employing mechanochemical methods such as ball milling.
Alternative Sulfonating Agents: Research is ongoing to develop milder and more selective sulfonating agents. Complexes of sulfur trioxide with non-hazardous Lewis bases, such as dioxane or pyridine, can be used to moderate the reactivity of SO3.
Use of Ionic Liquids: Ionic liquids are salts that are liquid at or near room temperature. They are considered "green" solvents due to their low vapor pressure, which reduces air pollution. They can act as both solvents and catalysts in sulfonation reactions, and their properties can be tuned by changing the cation and anion.
Table of Green Chemistry Strategies in Sulfonation
| Green Chemistry Principle | Application in Sulfonation | Benefits |
|---|---|---|
| Prevention | Use of catalytic methods to minimize stoichiometric waste. | Reduced generation of acidic waste. |
| Atom Economy | Direct sulfonation approaches. | Maximizes the incorporation of reactant atoms into the final product. |
| Less Hazardous Chemical Syntheses | Replacement of oleum and chlorosulfonic acid with solid acids or SO3 complexes. | Improved safety and reduced environmental impact. |
| Safer Solvents and Auxiliaries | Use of ionic liquids or solvent-free conditions. | Reduced VOC emissions and potential for solvent recycling. |
| Catalysis | Employment of zeolites, sulfonated resins, or other heterogeneous catalysts. | Enhanced reaction rates, improved selectivity, and catalyst reusability. |
The integration of these green chemistry principles into the synthesis of 2-Hydroxy-5-methoxybenzene-1-sulfonic acid is crucial for the development of sustainable chemical manufacturing processes.
Solvent System Selection and Reaction Medium Effects
Historically, a variety of solvents have been employed for the sulfonation of phenols and their derivatives. These include nitrobenzene, nitromethane, alkyl ethers, cyclic ethers, aliphatic hydrocarbons, and chlorohydrocarbons. google.com However, many of these traditional solvents present significant drawbacks, such as high risks of explosion (nitro solvents, alkyl ethers), toxicity (cyclic ethers), and environmental concerns associated with chlorinated hydrocarbons. google.com
In the context of sulfonating phenolic compounds, the selection of an appropriate solvent is critical to control the reaction's exothermicity and to prevent undesirable side reactions. The reaction typically involves potent sulfonating agents like concentrated sulfuric acid, oleum (a solution of sulfur trioxide in sulfuric acid), or chlorosulfonic acid. wikipedia.org The choice of solvent can affect the reactivity of the sulfonating agent and the solubility of the reactants and products.
For instance, in the sulfonation of 4-alkoxy-2-hydroxybenzophenones, a related class of phenolic compounds, chlorohydrocarbon solvents have been utilized. google.com However, due to the hazardous nature of such solvents, alternative "green" solvents are increasingly being investigated. Dialkyl carbonates, such as dimethyl carbonate and diethyl carbonate, have been explored as solvents for the sulfonation of phenols. google.com While offering a potentially safer alternative, aryl sulfonic acids have shown thermal instability in hot dialkyl carbonates, which can lead to product degradation and reduced yields. google.com To mitigate this, mixed solvent systems, for example, a combination of a dialkyl carbonate with an aliphatic or cycloaliphatic hydrocarbon, have been proposed to improve process stability. google.com
The reaction medium's polarity and its ability to solvate the charged intermediates formed during the electrophilic aromatic substitution can also influence the reaction rate and the regioselectivity of the sulfonation. In the case of guaiacol (B22219), the hydroxyl and methoxy groups are ortho-para directing. The sulfonation is expected to occur at the position para to the hydroxyl group (position 5), which is also ortho to the methoxy group, due to steric hindrance at the position ortho to the hydroxyl group. The solvent can influence this selectivity by differentially solvating the transition states leading to the different isomers.
A significant advancement in sulfonation technology involves the use of liquid sulfur dioxide (SO2) as a reaction medium, particularly when sulfur trioxide (SO3) is the sulfonating agent. rscspecialitychemicals.org.uk This approach offers several advantages, including excellent temperature control due to the low boiling point of SO2, which allows the reaction to be carried out at low temperatures (e.g., -20°C). rscspecialitychemicals.org.uk This low-temperature operation helps to moderate the high reactivity of SO3 and can improve selectivity and reduce the formation of by-products. rscspecialitychemicals.org.uk Furthermore, the SO2 can be easily evaporated from the reaction mixture and recycled, contributing to a more sustainable process. rscspecialitychemicals.org.uk
The following table summarizes the characteristics of various solvent systems used in the sulfonation of aromatic compounds:
| Solvent System | Advantages | Disadvantages |
| Chlorinated Hydrocarbons | Good solubility for reactants | Toxic, environmentally persistent |
| Nitro Solvents | Effective for certain reactions | High risk of explosion, toxic |
| Dialkyl Carbonates | "Greener" alternative, lower toxicity | Potential for product degradation at elevated temperatures |
| Mixed Dialkyl Carbonate/Hydrocarbon | Improved thermal stability | Complex solvent recovery |
| Liquid Sulfur Dioxide | Excellent temperature control, recyclable, moderates reactivity | Requires specialized equipment for handling liquefied gas |
Atom Economy and Overall Process Efficiency
Atom Economy
Atom economy is a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated as:
For the synthesis of 2-Hydroxy-5-methoxybenzene-1-sulfonic acid from guaiacol, the choice of sulfonating agent significantly impacts the atom economy.
Sulfonation with Sulfur Trioxide (SO3): The reaction is an addition reaction: C₇H₈O₂ (guaiacol) + SO₃ → C₇H₈O₅S (2-Hydroxy-5-methoxybenzene-1-sulfonic acid) In this ideal scenario, all the atoms of the reactants are incorporated into the final product, resulting in a theoretical atom economy of 100%. This represents the most atom-economical pathway. rscspecialitychemicals.org.uk
Sulfonation with Concentrated Sulfuric Acid (H₂SO₄): The reaction produces water as a by-product: C₇H₈O₂ + H₂SO₄ → C₇H₈O₅S + H₂O The formation of water as a stoichiometric by-product reduces the atom economy.
Sulfonation with Chlorosulfonic Acid (ClSO₃H): This reaction generates hydrogen chloride (HCl) as a by-product: C₇H₈O₂ + ClSO₃H → C₇H₈O₅S + HCl The generation of HCl also leads to a lower atom economy compared to the reaction with SO₃.
The following table provides a comparison of the theoretical atom economy for the sulfonation of guaiacol with different reagents:
| Sulfonating Agent | Reaction By-product | Theoretical Atom Economy (%) |
| Sulfur Trioxide (SO₃) | None | 100% |
| Sulfuric Acid (H₂SO₄) | Water (H₂O) | ~91.7% |
| Chlorosulfonic Acid (ClSO₃H) | Hydrogen Chloride (HCl) | ~84.9% |
Reaction Conditions: Optimizing reaction parameters such as temperature, reaction time, and molar ratios of reactants is crucial to maximize the yield and minimize the formation of unwanted by-products. acs.org
Catalyst Use: While traditional sulfonation is often uncatalyzed, the use of catalysts could potentially improve reaction rates and selectivity under milder conditions, though this is less common for simple aromatic sulfonations.
A comparison of process efficiency parameters between different sulfonation methods highlights the advantages of modern approaches. For example, a process utilizing SO₃ in liquid SO₂ can achieve a higher atom efficiency and a lower E-factor (a measure of waste produced per kilogram of product) compared to processes using chlorosulfonic acid in a chlorinated solvent. rscspecialitychemicals.org.uk This is attributed to the elimination of solvent waste through recycling and the higher atom economy of the SO₃ addition reaction. rscspecialitychemicals.org.uk
Chemical Reactivity and Mechanistic Investigations
Reactions of the Sulfonic Acid Moiety
The sulfonic acid group (-SO₃H) is the primary site for several important reactions, including the formation of esters and amides, nucleophilic displacement, and removal from the aromatic ring through desulfonation.
The sulfonic acid functional group can be converted into its corresponding esters (sulfonates) and amides (sulfonamides). These reactions typically proceed via an activated intermediate, most commonly a sulfonyl chloride, which is then reacted with an alcohol or an amine.
The general pathway involves two steps:
Activation: The sulfonic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to form the more reactive 2-hydroxy-5-methoxybenzene-1-sulfonyl chloride.
Coupling: The resulting sulfonyl chloride readily reacts with nucleophiles. Alcohols (R'OH) yield sulfonate esters, and primary or secondary amines (R'R''NH) yield sulfonamides.
The existence of related sulfonamide compounds, such as 2-Hydroxy-5-methoxybenzene-1-sulfonamide, confirms the viability of the amidation pathway. epa.gov Similarly, the formation of sulfonate esters from related phenolsulfonic acids is a well-established reaction, indicating that 2-Hydroxy-5-methoxybenzene-1-sulfonic acid can undergo esterification. nih.gov
| Reaction Type | Reactants | Intermediate | Product |
|---|---|---|---|
| Esterification | 2-Hydroxy-5-methoxybenzene-1-sulfonic acid + Alcohol (R'OH) | 2-Hydroxy-5-methoxybenzene-1-sulfonyl chloride | Alkyl 2-hydroxy-5-methoxybenzene-1-sulfonate (Sulfonate Ester) |
| Amidation | 2-Hydroxy-5-methoxybenzene-1-sulfonic acid + Amine (R'R''NH) | 2-Hydroxy-5-methoxybenzene-1-sulfonyl chloride | N-substituted 2-hydroxy-5-methoxybenzene-1-sulfonamide (Sulfonamide) |
The sulfonic acid group can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions, a process known as ipso-substitution. In this reaction, a nucleophile directly replaces the -SO₃H group on the aromatic ring. However, this transformation is challenging and typically requires a highly electron-deficient aromatic ring.
Research has shown that sulfonic acid groups on benzene (B151609) rings substituted with strongly electron-withdrawing groups, such as two nitro groups, can be displaced by carbon nucleophiles under mild conditions. nih.gov This C-C bond formation occurs without the need for transition-metal catalysts. nih.gov
For 2-Hydroxy-5-methoxybenzene-1-sulfonic acid, the situation is reversed. The ring is electron-rich due to the powerful electron-donating effects of the hydroxyl and methoxy (B1213986) groups. These groups deactivate the ring towards nucleophilic attack, making the displacement of the sulfonyl group highly unfavorable under normal conditions. Such a reaction would likely require harsh conditions or specialized reagents that are not commonly employed.
| Substrate | Ring Electronics | Reaction with Nucleophiles | Feasibility |
|---|---|---|---|
| 2,4-Dinitrobenzene sulfonic acid | Strongly electron-deficient | Undergoes ipso-substitution readily. nih.gov | High |
| 2-Hydroxy-5-methoxybenzene-1-sulfonic acid | Strongly electron-rich | Resistant to nucleophilic attack. | Very Low |
Sulfonation of aromatic rings is a reversible electrophilic aromatic substitution reaction. libretexts.org The reverse reaction, known as desulfonation, involves the removal of the -SO₃H group and its replacement by a hydrogen atom. This reaction is typically achieved by heating the sulfonic acid in the presence of dilute aqueous acid, such as sulfuric or phosphoric acid. masterorganicchemistry.comyoutube.com
The mechanism of desulfonation is the microscopic reverse of sulfonation:
Protonation: An electrophile, the hydronium ion (H₃O⁺), attacks the carbon atom bearing the sulfonic acid group. This is the rate-determining step and forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. researchgate.net
Loss of Sulfur Trioxide: The sigma complex then loses sulfur trioxide (SO₃), a good leaving group, to restore the aromaticity of the ring.
Reaction with Water: The liberated SO₃ reacts with water in the medium to form sulfuric acid. youtube.com
Kinetic studies on benzenesulfonic acid and its derivatives show that the reaction is first-order with respect to the sulfonic acid. researchgate.net The presence of the electron-donating hydroxyl and methoxy groups in 2-Hydroxy-5-methoxybenzene-1-sulfonic acid would be expected to accelerate the initial protonation step, potentially facilitating desulfonation compared to unsubstituted benzenesulfonic acid under similar conditions.
Aromatic Ring Reactivity and Substitution Patterns
The reactivity of the aromatic ring towards further substitution is profoundly influenced by the existing substituents. The interplay between the activating hydroxyl and methoxy groups and the deactivating sulfonic acid group determines the position and rate of subsequent reactions.
In electrophilic aromatic substitution (EAS), the existing substituents on the benzene ring direct incoming electrophiles to specific positions. The hydroxyl (-OH) and methoxy (-OCH₃) groups are powerful activating groups and are ortho, para-directors. Conversely, the sulfonic acid (-SO₃H) group is a deactivating group and a meta-director.
The combined effect of these groups on 2-Hydroxy-5-methoxybenzene-1-sulfonic acid can be analyzed:
-OH group (at C2): Strongly directs incoming electrophiles to positions C4 and C6.
-OCH₃ group (at C5): Strongly directs incoming electrophiles to positions C4 and C6.
-SO₃H group (at C1): Directs incoming electrophiles to positions C3 and C5.
The directing effects of the highly activating -OH and -OCH₃ groups dominate over the deactivating -SO₃H group. Both activating groups reinforce the directing of an incoming electrophile to the C4 and C6 positions. Position C5 is already occupied by the methoxy group, and position C3 is sterically hindered by the adjacent sulfonic acid and hydroxyl groups. Therefore, further electrophilic substitution is most likely to occur at the C4 and C6 positions.
| Substituent | Position | Electronic Effect | Directing Influence | Favored Positions for E⁺ |
|---|---|---|---|---|
| -SO₃H | C1 | Deactivating, Meta-directing | Weak | C3, C5 |
| -OH | C2 | Activating, Ortho, Para-directing | Strong | C4, C6 |
| -OCH₃ | C5 | Activating, Ortho, Para-directing | Strong | C4, C6 |
The hydroxyl and methoxy groups activate the aromatic ring towards electrophilic attack by increasing its electron density. They do this primarily through a strong, positive resonance effect (+R or +M), where a lone pair of electrons on the oxygen atom is delocalized into the benzene ring's π-system. This effect outweighs their electron-withdrawing inductive effect (-I), which arises from the high electronegativity of the oxygen atom.
The +R effect is most pronounced at the ortho and para positions relative to the substituent. For the -OH group at C2, electron density is significantly increased at C4 and C6. For the -OCH₃ group at C5, electron density is increased at C1, C3, and C6. The cumulative effect is a substantial increase in nucleophilicity of the ring, particularly at the C4 and C6 positions, making the molecule highly reactive towards electrophiles. This high electron density is the reason the ring is so unreactive towards nucleophilic attack, as discussed in section 3.1.2. The formation of stable hydrogen bonds can also influence the electronic environment and reactivity of the molecule. mdpi.com
| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring Reactivity |
|---|---|---|---|
| -OH | Electron-withdrawing | Strongly electron-donating | Strongly Activating |
| -OCH₃ | Electron-withdrawing | Strongly electron-donating | Strongly Activating |
| -SO₃H | Electron-withdrawing | Electron-withdrawing | Strongly Deactivating |
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group in 2-hydroxy-5-methoxybenzene-1-sulfonic acid is a primary site of chemical reactivity. Its behavior is influenced by the interplay of the electron-donating methoxy group (-OCH₃) and the strongly electron-withdrawing sulfonic acid group (-SO₃H). The methoxy group, positioned meta to the hydroxyl group, increases the electron density of the aromatic ring through resonance, thereby enhancing the nucleophilicity of the phenolic oxygen. Conversely, the sulfonic acid group, located ortho to the hydroxyl group, exerts a significant electron-withdrawing inductive effect, which increases the acidity of the phenolic proton and can influence the reactivity of the hydroxyl group in various reactions.
O-Alkylation and O-Acylation Reactions
O-alkylation and O-acylation are fundamental reactions of phenols, leading to the formation of ethers and esters, respectively. These transformations proceed via nucleophilic attack of the phenoxide ion on an alkylating or acylating agent.
O-Alkylation
The O-alkylation of 2-hydroxy-5-methoxybenzene-1-sulfonic acid can be achieved through reactions such as the Williamson ether synthesis. In this reaction, the phenol (B47542) is first deprotonated with a suitable base to form the corresponding phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide or another suitable electrophile. The presence of the electron-withdrawing sulfonic acid group increases the acidity of the phenolic proton, facilitating its removal by a base. However, this group may also decrease the nucleophilicity of the resulting phenoxide, potentially requiring more forcing reaction conditions compared to phenols without such electron-withdrawing substituents.
Common alkylating agents used in Williamson ether synthesis include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and dialkyl sulfates (e.g., dimethyl sulfate (B86663), diethyl sulfate). The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed to enhance the reactivity of the nucleophile. While specific studies on the O-alkylation of 2-hydroxy-5-methoxybenzene-1-sulfonic acid are not extensively documented, the principles of the Williamson ether synthesis are well-established for a wide range of substituted phenols.
| Phenolic Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 4-Nitrophenol | Ethyl iodide | K₂CO₃ | DMF | 80 | 95 |
| Guaiacol (B22219) | Benzyl chloride | NaOH | Ethanol/Water | Reflux | 85 |
| Phenol | Dimethyl sulfate | NaH | THF | 25 | 98 |
O-Acylation
O-acylation of 2-hydroxy-5-methoxybenzene-1-sulfonic acid typically involves its reaction with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The Schotten-Baumann reaction is a classic example of this transformation, where an acyl chloride is used in a two-phase system with an aqueous base. The base neutralizes the hydrogen chloride byproduct and facilitates the reaction. Pyridine can also be used as a base and catalyst, forming a highly reactive acylpyridinium intermediate.
The reactivity of the phenolic hydroxyl group towards acylation is also influenced by the electronic effects of the substituents on the aromatic ring. The electron-donating methoxy group enhances the nucleophilicity of the phenolic oxygen, while the electron-withdrawing sulfonic acid group may have a retarding effect. Nevertheless, O-acylation of phenols is generally a high-yielding reaction.
| Phenolic Substrate | Acylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Phenol | Benzoyl chloride | aq. NaOH | Water/DCM | 25 | 92 |
| p-Cresol | Acetic anhydride | Pyridine | - | 25 | 95 |
| 4-Chlorophenol | Acetyl chloride | Triethylamine (B128534) | DCM | 0-25 | 90 |
Oxidation Pathways and Phenoxyl Radical Chemistry
The phenolic hydroxyl group of 2-hydroxy-5-methoxybenzene-1-sulfonic acid is susceptible to oxidation, a process that can proceed through various pathways and lead to the formation of a phenoxyl radical as a key intermediate. The stability and subsequent reactivity of this radical are significantly influenced by the methoxy and sulfonic acid substituents.
Oxidation Pathways
The oxidation of phenols can be initiated by a variety of oxidizing agents, including metal ions (e.g., Fe(III), Ce(IV)), peroxy compounds, and electrochemical methods. The initial step typically involves the abstraction of a hydrogen atom from the phenolic hydroxyl group, or a sequential process of electron transfer followed by deprotonation, to generate a phenoxyl radical.
Once formed, the phenoxyl radical is a resonance-stabilized species, with the unpaired electron delocalized over the aromatic ring. The methoxy group further stabilizes the radical through resonance donation, while the sulfonic acid group, being strongly electron-withdrawing, is expected to destabilize the radical.
Phenoxyl Radical Chemistry
The fate of the phenoxyl radical derived from 2-hydroxy-5-methoxybenzene-1-sulfonic acid is dependent on the reaction conditions and the presence of other reactive species. Possible reaction pathways for the phenoxyl radical include:
Dimerization: Phenoxyl radicals can couple to form C-C or C-O linked dimers. The substitution pattern on the aromatic ring plays a crucial role in determining the regioselectivity of this coupling.
Further Oxidation: The phenoxyl radical can undergo further oxidation to form quinone-type structures. The presence of the hydroxyl and methoxy groups makes the formation of a quinone methide or a benzoquinone derivative a plausible outcome.
Reaction with other Radicals: The phenoxyl radical can react with other radical species present in the system, leading to a variety of cross-coupled products.
Hydrogen Atom Abstraction: The phenoxyl radical can abstract a hydrogen atom from a suitable donor molecule to regenerate the parent phenol, thereby participating in radical-scavenging cycles.
The sulfonic acid group, being bulky and strongly polar, is likely to influence the steric accessibility of the radical centers on the aromatic ring, potentially directing the regiochemistry of dimerization and other coupling reactions. Furthermore, the high water solubility imparted by the sulfonic acid group means that its radical chemistry in aqueous media will be of particular relevance.
Derivatives and Analogues: Synthesis and Chemical Exploration
Synthesis of 2-Hydroxy-5-methoxybenzene-1-sulfonyl Chloride and Related Sulfonyl Halides
The conversion of sulfonic acids into their corresponding sulfonyl halides is a fundamental step in the synthesis of many derivatives, particularly sulfonamides. The most common target is the sulfonyl chloride, a more reactive intermediate that readily undergoes nucleophilic substitution.
The direct synthesis of 2-hydroxy-5-methoxybenzene-1-sulfonyl chloride can be approached by the sulfonation of 4-methoxyphenol (B1676288) using chlorosulfonic acid. This reaction introduces the sulfonyl group onto the aromatic ring, with the position directed by the existing hydroxyl and methoxy (B1213986) groups. Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to favor the formation of the desired product and minimize side reactions. A similar process is employed in the synthesis of related compounds like 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid, where the precursor is treated with chlorosulfonic acid in a suitable solvent. patsnap.comgoogle.com
Alternatively, if starting from the pre-formed 2-hydroxy-5-methoxybenzene-1-sulfonic acid, standard halogenating agents can be employed for its conversion to the sulfonyl chloride. Reagents such as thionyl chloride (SOCl₂), often in the presence of a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF), are effective for this transformation. Other reagents like phosphorus pentachloride (PCl₅) can also be used. The general mechanism involves the activation of the sulfonic acid, followed by nucleophilic attack by the chloride ion.
| Reagent | Typical Conditions | Byproducts |
| Thionyl Chloride (SOCl₂) | Reflux, often with DMF catalyst | SO₂, HCl |
| Chlorosulfonic Acid (ClSO₃H) | Direct sulfonation of the parent phenol (B47542) | HCl, H₂SO₄ |
| Phosphorus Pentachloride (PCl₅) | Inert solvent, moderate temperature | POCl₃, HCl |
| Trichloroacetonitrile/Triphenylphosphine | Dichloromethane (B109758) (DCM) solvent | Triphenylphosphine oxide, Chloroform |
The resulting 2-hydroxy-5-methoxybenzene-1-sulfonyl chloride is a key building block for further synthetic elaborations, serving as the primary precursor for the formation of sulfonamides and sulfonate esters.
Formation of Sulfonamides and Diverse Heterocyclic Systems
With 2-hydroxy-5-methoxybenzene-1-sulfonyl chloride in hand, a vast range of derivatives can be accessed. The most prominent reaction is the formation of sulfonamides through its reaction with primary or secondary amines. ucl.ac.uk This reaction, known as sulfonylation, is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. cbijournal.com
The scope of this reaction is broad, accommodating aliphatic, aromatic, and heterocyclic amines to produce the corresponding N-substituted sulfonamides. ekb.eg The choice of base and solvent can influence the reaction rate and yield. Pyridine can serve as both a base and a solvent, while other common systems include triethylamine (B128534) (TEA) in solvents like dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724). cbijournal.comnih.gov The high efficiency of this reaction allows for the creation of extensive libraries of sulfonamide derivatives for various chemical applications.
| Amine Type | Base | Solvent | Temperature | Typical Yield |
| Primary Aromatic (e.g., Aniline) | Pyridine | Pyridine | 0-25 °C | High |
| Primary Aliphatic (e.g., Allylamine) | Triethylamine (TEA) | Acetone | 80 °C (Microwave) | High (e.g., 95%) cbijournal.com |
| Secondary Cyclic (e.g., Morpholine) | N/A (using N-silylamine) | Acetonitrile | Reflux | Quantitative nih.gov |
| Diamino Aryne Precursor | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temp. | High (e.g., 85%) cbijournal.com |
Beyond simple sulfonamides, the functional groups on the 2-hydroxy-5-methoxybenzene scaffold can be utilized to construct more complex heterocyclic systems. For example, the sulfonamide nitrogen, once installed, can participate in intramolecular cyclization reactions with other functionalities introduced onto the aromatic ring or the N-substituent. Furthermore, the core structure can be incorporated as a substituent onto pre-existing heterocyclic frameworks. An example of a related synthetic strategy involves the condensation of thiazolo[3,2-a]pyrimidines with substituted benzaldehydes, such as 2-hydroxy-3-methoxybenzaldehyde (B140153), to form complex fused heterocyclic systems. mdpi.com This highlights how derivatives of the parent compound can act as key components in building diverse molecular architectures.
Design and Synthesis of Chemically Modified Analogues of 2-Hydroxy-5-methoxybenzene-1-sulfonic Acid
Chemical modification of the parent sulfonic acid allows for the systematic alteration of its physicochemical properties. The synthesis of such analogues involves targeted reactions at the hydroxyl group, the methoxy group, or the aromatic ring itself.
One synthetic route explores modifications at the 3-position of the benzene (B151609) ring. For instance, 2-hydroxy-5-methoxy-3-alkyl-1,4-benzoquinones have been synthesized starting from 2-hydroxy-3,6-dimethoxy-benzaldehyde. researchgate.net This multi-step synthesis involves an ultrasound-assisted Wittig reaction to introduce the alkyl chain, followed by reduction and subsequent oxidation to form the benzoquinone core. researchgate.net This demonstrates the feasibility of introducing alkyl substituents onto the ring.
Another class of analogues involves alteration of the existing functional groups. The hydroxyl group can be replaced by an amino group to yield 2-amino-5-methoxybenzenesulfonic acid. One synthetic pathway to this compound begins with the nitration of phenol, followed by reduction of the nitro group to an amine, sulfonation, and finally methylation of the hydroxyl group. google.com
Introducing entirely new functionalities is also a common strategy. Azo-containing analogues, for example, can be prepared via diazo coupling reactions. The synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde involves the reaction of a diazonium salt of p-anisidine (B42471) with o-vanillin (2-hydroxy-3-methoxybenzaldehyde), a structurally related precursor. researchgate.net This methodology could be adapted to couple diazonium salts to the activated ring of 4-methoxyphenol before sulfonation, introducing an azo linkage at the 5-position relative to the hydroxyl group.
| Analogue Type | Key Synthetic Transformation | Starting Material Example |
| 3-Alkyl Substituted | Wittig Reaction, Oxidation | 2-hydroxy-3,6-dimethoxy-benzaldehyde researchgate.net |
| Amino Analogue | Nitration, Reduction, Sulfonation | Phenol google.com |
| Azo-Coupled Derivative | Diazo Coupling | o-Vanillin and p-Anisidine researchgate.net |
| Benzylamino Sulfonamide | Reductive Amination | 4-Aminobenzenesulfonamide and 2-hydroxy-3-methoxybenzaldehyde nih.gov |
Structure-Reactivity Relationships in Novel Derivatives
The chemical reactivity of derivatives of 2-hydroxy-5-methoxybenzene-1-sulfonic acid is intrinsically linked to their molecular structure. The electronic and steric effects of substituents govern the reactivity of the functional groups and the aromatic ring.
The hydroxyl and methoxy groups are both electron-donating groups, which activate the aromatic ring towards electrophilic aromatic substitution. Their ortho, para-directing influence is responsible for the regioselectivity observed during sulfonation, which typically occurs at the position ortho to the hydroxyl group and para to the methoxy group. The presence of these activating groups also influences the acidity of the sulfonic acid and the reactivity of the derived sulfonyl chloride.
In the formation of sulfonamides, the electronic nature of the amine nucleophile plays a critical role. Electron-rich aliphatic amines generally react more readily with the sulfonyl chloride than electron-deficient aromatic amines. Steric hindrance, both on the sulfonyl chloride and the amine, can also significantly reduce the reaction rate.
Structure-activity relationship (SAR) studies of related compounds provide insight into how structural modifications impact molecular interactions. For example, in a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, modifications to the sulfonamide and the benzylamino portions of the molecule led to significant changes in their inhibitory potency against the 12-lipoxygenase enzyme. nih.gov While this relates to biological activity, it is a direct consequence of the underlying chemical interactions (e.g., hydrogen bonding, hydrophobic interactions) dictated by the structure. The study found that the presence and position of the hydroxyl and methoxy groups on the benzyl (B1604629) ring were critical for potent inhibition, highlighting the sensitivity of molecular recognition to subtle structural changes. nih.gov
The introduction of different substituents, such as the alkyl groups or azo linkages described in section 4.3, would similarly alter the reactivity profile. An alkyl group at the 3-position could introduce steric hindrance, potentially impeding reactions at the adjacent hydroxyl group. researchgate.net An azo group would act as an electron-withdrawing group, deactivating the ring towards further electrophilic substitution while also introducing new photochemical properties. researchgate.net These examples underscore the principle that each modification to the core structure provides a new derivative with a unique set of chemical and physical properties.
Coordination Chemistry and Metal Complexation
Ligand Properties of 2-Hydroxy-5-methoxybenzene-1-sulfonic Acid
2-Hydroxy-5-methoxybenzene-1-sulfonic acid possesses three functional groups with atoms that have lone pairs of electrons, making them potential coordination sites: the oxygen of the deprotonated hydroxyl group (phenoxide), the oxygen of the methoxy (B1213986) group, and the oxygen atoms of the sulfonate group.
Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. This negatively charged oxygen atom is a strong Lewis base and a primary binding site for metal ions.
Sulfonic Acid Group: The sulfonic acid group is a strong acid and will exist as the sulfonate anion (-SO₃⁻) in most conditions. The oxygen atoms of the sulfonate group can coordinate to metal ions in a monodentate or bidentate fashion.
Methoxy Group: The oxygen atom of the methoxy group has two lone pairs of electrons and can act as a neutral donor to a metal center. However, it is generally a weaker coordinating group compared to the phenoxide and sulfonate moieties.
Based on these potential binding sites, 2-Hydroxy-5-methoxybenzene-1-sulfonic acid can exhibit variable denticity:
Monodentate: It could coordinate through the phenoxide oxygen or one of the sulfonate oxygens.
Bidentate: The most probable bidentate coordination would involve the phenoxide oxygen and an adjacent sulfonate oxygen, forming a stable chelate ring. Another possibility is the coordination of two oxygen atoms from the sulfonate group.
Tridentate: In some cases, particularly with larger metal ions, it might be possible for the ligand to coordinate through the phenoxide oxygen, a sulfonate oxygen, and the methoxy oxygen.
The ability of 2-Hydroxy-5-methoxybenzene-1-sulfonic acid to form a chelate ring with a metal ion through the phenoxide and sulfonate groups would significantly enhance the stability of the resulting complex, a phenomenon known as the chelate effect. This bidentate O,O-ligation is expected to be a dominant coordination mode.
The coordination of the sulfonate group can be quite flexible. It can act as a monodentate ligand, a bidentate chelating ligand, or a bridging ligand connecting two metal centers. This versatility can lead to the formation of mononuclear complexes, as well as polynuclear or coordination polymer structures. The methoxy group, while a weaker donor, could participate in coordination depending on the electronic and steric requirements of the metal ion. Its involvement would likely be in complexes with metal ions that are more oxophilic.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 2-Hydroxy-5-methoxybenzene-1-sulfonic acid would likely be carried out in a suitable solvent, often involving the reaction of a metal salt with the ligand under controlled pH conditions to ensure deprotonation of the hydroxyl and sulfonic acid groups.
Transition metals, with their partially filled d-orbitals, are expected to form stable colored complexes with 2-Hydroxy-5-methoxybenzene-1-sulfonic acid. The synthesis would typically involve mixing an aqueous or alcoholic solution of a transition metal salt (e.g., chlorides, nitrates, or acetates of Cu(II), Ni(II), Co(II), Fe(III), etc.) with a solution of the ligand. The reaction mixture might require heating or pH adjustment to facilitate complex formation. The resulting complexes could be isolated as crystalline solids by slow evaporation of the solvent or by precipitation.
Main group metals, such as alkali metals (e.g., Na(I), K(I)), alkaline earth metals (e.g., Mg(II), Ca(II)), and other p-block metals (e.g., Al(III), Pb(II)), are also capable of forming complexes with this ligand. The interactions would be predominantly electrostatic in nature. The synthesis would be similar to that for transition metal complexes, often carried out in aqueous media. The sulfonate group, being a hard base, would have a strong affinity for hard acid main group metal ions.
Spectroscopic and Structural Elucidation of Metal Complexes
A combination of spectroscopic and analytical techniques would be essential to confirm the formation and elucidate the structure of the metal complexes of 2-Hydroxy-5-methoxybenzene-1-sulfonic acid.
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the coordination sites. A shift in the stretching frequency of the C-O bond of the phenolic group and the S-O bonds of the sulfonate group upon complexation would indicate their involvement in bonding to the metal ion. The disappearance of the broad O-H stretch of the sulfonic acid and phenolic groups would also be indicative of deprotonation and coordination.
UV-Visible Spectroscopy: For transition metal complexes, UV-Visible spectroscopy would provide information about the d-d electronic transitions, which are sensitive to the coordination geometry around the metal ion. The appearance of new charge-transfer bands could also be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be useful for characterizing the ligand and its diamagnetic metal complexes. Changes in the chemical shifts of the protons and carbons near the coordinating groups upon complexation would provide evidence of metal-ligand binding.
Elemental Analysis and Molar Conductivity: Elemental analysis would be used to determine the empirical formula of the synthesized complexes, while molar conductivity measurements in a suitable solvent would help to determine whether the complexes are ionic or non-electrolytic in nature.
X-ray Crystallography for Molecular Structure Determination
There is a significant lack of published X-ray crystallographic data for metal complexes specifically involving the 2-Hydroxy-5-methoxybenzene-1-sulfonic acid ligand. Structural determination through single-crystal X-ray diffraction is a cornerstone of coordination chemistry, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. In the absence of such data for the target compound, we can only hypothesize its potential coordination modes based on the functional groups present: the hydroxyl (-OH), methoxy (-OCH₃), and sulfonic acid (-SO₃H) groups.
The hydroxyl and sulfonic acid groups are likely primary sites for coordination with metal ions. The phenolate (B1203915) oxygen, after deprotonation of the hydroxyl group, can act as a bridging or terminal ligand. The sulfonic acid group can coordinate in a monodentate or bidentate fashion through its oxygen atoms. The methoxy group is generally a weaker coordinating group but could participate in chelation, forming a five- or six-membered ring with the adjacent hydroxyl group, depending on the metal ion's size and electronic properties.
For illustrative purposes, a table of crystallographic data for a related Schiff base complex derived from a methoxy-hydroxybenzaldehyde derivative is provided below to demonstrate the type of information that would be obtained from such an analysis.
Table 1: Illustrative Crystallographic Data for a Related Schiff Base Metal Complex (Note: This data is not for a 2-Hydroxy-5-methoxybenzene-1-sulfonate complex and is for demonstrative purposes only.)
| Parameter | Value |
| Empirical Formula | C₁₆H₁₄N₂O₄Cu |
| Formula Weight | 377.84 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.456(2) |
| b (Å) | 10.123(3) |
| c (Å) | 17.654(5) |
| β (°) | 98.76(1) |
| Volume (ų) | 1492.1(7) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.682 |
Vibrational and Electronic Spectroscopy of Coordinated Species
Spectroscopic techniques are crucial for elucidating the coordination environment of metal complexes in the absence of single-crystal X-ray data.
Vibrational Spectroscopy (FTIR): Infrared spectroscopy can provide evidence of coordination by observing shifts in the vibrational frequencies of the ligand's functional groups upon complexation. For 2-Hydroxy-5-methoxybenzene-1-sulfonic acid, the following changes would be anticipated:
O-H Stretch: The broad O-H stretching band of the phenolic hydroxyl group (typically around 3200-3600 cm⁻¹) would be expected to disappear or shift significantly upon deprotonation and coordination to a metal center.
S=O and S-O Stretches: The characteristic stretching vibrations of the sulfonate group (typically in the regions of 1250-1120 cm⁻¹ and 1080-1030 cm⁻¹) would likely shift upon coordination, with the magnitude and direction of the shift providing insight into the coordination mode (monodentate, bidentate, or bridging).
C-O Stretches: The stretching vibrations of the phenolic C-O and methoxy C-O bonds would also be sensitive to coordination.
Electronic Spectroscopy (UV-Vis): UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to study the formation of metal complexes. The spectrum of 2-Hydroxy-5-methoxybenzene-1-sulfonic acid would be expected to show π→π* transitions associated with the benzene (B151609) ring. Upon complexation with a transition metal, new absorption bands may appear in the visible region due to d-d electronic transitions within the metal ion or ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) transitions. The position and intensity of these bands are dependent on the metal ion and the coordination geometry.
Table 2: Expected Spectroscopic Shifts upon Coordination of 2-Hydroxy-5-methoxybenzene-1-sulfonic acid
| Spectroscopic Technique | Functional Group | Expected Shift upon Coordination |
| FTIR | Phenolic O-H | Disappearance or significant shift to lower wavenumber |
| FTIR | Sulfonate S=O | Shift in frequency and/or splitting of bands |
| UV-Vis | Aromatic Ring | Bathochromic or hypsochromic shift of π→π* transitions |
| UV-Vis | Metal-Ligand Complex | Appearance of new d-d or charge transfer bands |
Catalytic Applications of Metal-2-Hydroxy-5-methoxybenzene-1-sulfonate Complexes in Organic Transformations
There is no specific information in the reviewed literature on the catalytic applications of metal complexes of 2-Hydroxy-5-methoxybenzene-1-sulfonic acid. However, based on the chemistry of related sulfonated aromatic ligands and metal complexes, some potential applications can be postulated.
The presence of both a hydroxyl and a sulfonic acid group suggests that metal complexes of this ligand could be employed as catalysts in various organic transformations. The sulfonic acid group could provide Brønsted acidity, while the metal center would act as a Lewis acid. This dual functionality could be advantageous in reactions such as:
Esterification and Transesterification: The Brønsted acid sites could catalyze the reaction, while the Lewis acidic metal center could activate the carbonyl group.
Condensation Reactions: Aldol and Knoevenagel condensations could potentially be catalyzed by these complexes.
Oxidation Reactions: If a redox-active metal (e.g., Cu, Fe, Mn) is used, the resulting complex could be explored as a catalyst for the oxidation of alcohols or hydrocarbons.
The water-solubility imparted by the sulfonic acid group could also make these complexes suitable for use in aqueous-phase catalysis, which is an area of growing interest for green chemistry.
Table 3: Potential Catalytic Applications and Rationale
| Potential Reaction | Catalytic Role of Metal Complex |
| Esterification | Brønsted acidity from -SO₃H and Lewis acidity from the metal center. |
| Aldol Condensation | Lewis acidic metal center to activate the carbonyl component. |
| Oxidation of Alcohols | Redox-active metal center acting as the primary catalytic site. |
Despite a comprehensive search for analytical and spectroscopic data, information specifically pertaining to the chemical compound 2-Hydroxy-5-methoxybenzene-1-sulfonic acid is not available in the public domain. The search results consistently provided data for a structurally related but distinct compound, 2-Hydroxy-4-methoxybenzophenone-5-sulfonic acid (also known as Sulisobenzone or Benzophenone-4), which has the CAS Number 4065-45-6.
Information was also found for other related compounds such as 2-Amino-5-methoxybenzenesulfonic acid and 2-Hydroxy-5-methoxybenzaldehyde. However, no specific experimental data on the high-resolution mass spectrometry, advanced NMR, IR, Raman, or UV-Vis spectroscopy, or chromatographic methods for 2-Hydroxy-5-methoxybenzene-1-sulfonic acid could be located.
Due to the lack of available scientific data for the specified compound, it is not possible to provide the detailed and accurate article as requested in the outline. The generation of content would require speculative data, which would not be scientifically valid.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental structural and electronic nature of molecules. These calculations provide a detailed picture of the molecule's geometry and the distribution of its electrons, which are key determinants of its physical and chemical properties.
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For 2-Hydroxy-5-methoxybenzene-1-sulfonic acid, this process is crucial for understanding its preferred shape and the relative orientation of its functional groups. Methods like DFT, often using functionals such as B3LYP with basis sets like 6-311++G**, are employed to achieve accurate optimized geometries. researchgate.netasianpubs.org
The presence of rotatable single bonds (C-O in the methoxy (B1213986) group, C-S in the sulfonic acid group, and C-O in the hydroxyl group) means that 2-Hydroxy-5-methoxybenzene-1-sulfonic acid can exist in several different conformations. Conformational analysis involves calculating the relative energies of these different spatial arrangements to identify the most stable conformers. It is anticipated that the most stable conformers would be stabilized by intramolecular hydrogen bonds, for instance, between the hydrogen of the hydroxyl group and an oxygen atom of the adjacent sulfonic acid group. Similar computational studies on related substituted phenols have shown the importance of such interactions in determining molecular geometry. cdnsciencepub.com
| Conformer | Key Dihedral Angles (°) | Relative Energy (kcal/mol) | Intramolecular H-Bond |
| A (Global Minimum) | H-O-C2-C1 ≈ 0; C1-C2-S-O ≈ 60 | 0.00 | Yes (OH···O=S) |
| B | H-O-C2-C1 ≈ 180; C1-C2-S-O ≈ 60 | +1.5 - 3.0 | No |
| C | H-O-C2-C1 ≈ 0; C1-C5-O-CH3 ≈ 180 | +0.5 - 1.5 | Yes (OH···O=S) |
Note: Data is hypothetical, based on principles of conformational analysis for substituted aromatic compounds.
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is associated with nucleophilicity, while the LUMO, acting as an electron acceptor, is related to electrophilicity. taylorandfrancis.compku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. taylorandfrancis.com
For 2-Hydroxy-5-methoxybenzene-1-sulfonic acid, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, with significant contributions from the electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups. The LUMO, conversely, is likely to be distributed over the electron-withdrawing sulfonic acid (-SO₃H) group and the aromatic ring. This distribution suggests that the molecule would be susceptible to electrophilic attack on the ring and could act as a nucleophile via its oxygen atoms. A smaller HOMO-LUMO gap would imply higher reactivity.
| Parameter | Predicted Value (eV) | Implication for Reactivity |
| EHOMO | -6.5 to -7.5 | Moderate to high ability to donate electrons |
| ELUMO | -1.0 to -2.0 | Moderate ability to accept electrons |
| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 | High kinetic stability, moderate reactivity |
Note: Values are typical estimates for substituted aromatic compounds based on DFT calculations.
Reaction Mechanism Simulations and Transition State Analysis
Computational chemistry allows for the detailed investigation of reaction pathways, providing insights into reaction mechanisms that are often difficult to obtain experimentally. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states (TS). The analysis of a transition state's geometry and energy provides the activation energy, which is the key barrier that must be overcome for a reaction to proceed.
Study of Intermolecular Interactions and Solvation Effects
The behavior of 2-Hydroxy-5-methoxybenzene-1-sulfonic acid in a condensed phase (solid or liquid) is governed by its intermolecular interactions. The molecule's functional groups enable a variety of strong interactions. The sulfonic acid and hydroxyl groups are potent hydrogen bond donors and acceptors. These, along with the polar methoxy group, can participate in dipole-dipole interactions. Furthermore, the aromatic ring can engage in π-π stacking and C-H···π interactions. rsc.orgsdu.dk
Computational methods such as Hirshfeld surface analysis and Symmetry-Adapted Perturbation Theory (SAPT) can be used to visualize and quantify these non-covalent interactions. rsc.org Such analyses on crystals of aromatic sulfonic acids have demonstrated that hydrogen bonds involving the sulfonate groups are often the dominant forces in stabilizing the crystal structure. rsc.org
Solvation effects are typically modeled using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit models like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous dielectric. researchgate.net These simulations are essential for understanding how a solvent like water would influence the molecule's conformational preferences and its reactivity by stabilizing charged intermediates or transition states.
Prediction of Spectroscopic Parameters
Computational quantum chemistry can accurately predict various spectroscopic parameters, which serves as a powerful tool for structure verification and interpretation of experimental data.
Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework. liverpool.ac.uk For 2-Hydroxy-5-methoxybenzene-1-sulfonic acid, calculations would predict distinct signals for the three non-equivalent aromatic protons, the methoxy group protons, and the hydroxyl proton. The predicted shifts are influenced by the electronic environment of each nucleus, which is shaped by the electron-donating and withdrawing nature of the substituents. These theoretical values can be compared with experimental data to confirm the molecular structure.
| Atom | Predicted Shift (ppm) | Typical Experimental Range (ppm) |
| ¹H (Aromatic) | 6.8 - 7.5 | 6.5 - 8.0 |
| ¹H (Methoxy, -OCH₃) | 3.8 - 4.0 | 3.7 - 4.1 |
| ¹H (Hydroxyl, -OH) | 5.0 - 8.0 | 4.0 - 12.0 orgchemboulder.com |
| ¹³C (Aromatic, C-O) | 145 - 155 | 140 - 160 |
| ¹³C (Aromatic, C-S) | 130 - 140 | 125 - 145 |
| ¹³C (Aromatic, C-H) | 110 - 125 | 110 - 130 |
| ¹³C (Methoxy, -OCH₃) | 55 - 60 | 55 - 65 |
Note: Predicted shifts are estimates based on DFT calculations for analogous structures. Experimental ranges are from general spectroscopic data for phenols and aromatic sulfonic acids.
Theoretical infrared (IR) spectra can be generated by calculating the vibrational frequencies of a molecule. DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes. libretexts.orgijaemr.com However, calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experiment. libretexts.org
For 2-Hydroxy-5-methoxybenzene-1-sulfonic acid, key predicted vibrations would include the broad O-H stretch of the hydroxyl and sulfonic acid groups, the aromatic C-H stretches, the asymmetric and symmetric S=O stretches of the sulfonate moiety, and the C-O stretches of the ether and phenol groups. orgchemboulder.comokstate.edu
| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
| O-H Stretch (Hydroxyl) | 3200 - 3500 | 3200 - 3600 (broad) libretexts.org |
| C-H Stretch (Aromatic) | 3050 - 3150 | 3000 - 3100 orgchemboulder.com |
| S=O Asymmetric Stretch | 1340 - 1360 | 1340 - 1350 |
| S=O Symmetric Stretch | 1150 - 1170 | 1150 - 1165 |
| C-O Stretch (Aryl Ether) | 1230 - 1270 | 1220 - 1275 |
| O-H Bend (Phenol) | 1180 - 1220 | 1175 - 1225 okstate.edu |
Note: Predicted frequencies are based on DFT calculations for similar functional groups.
Chemical Applications and Material Science Perspectives
Role as a Key Intermediate in the Synthesis of Specialty Chemicals
Substituted benzenesulfonic acids are valuable intermediates in the organic synthesis industry. The functional groups on 2-Hydroxy-5-methoxybenzene-1-sulfonic acid offer multiple reactive sites for building more complex molecules. The sulfonic acid group can be converted into other functional groups, while the hydroxyl group and the aromatic ring can undergo various reactions.
The bifunctional nature of similar compounds, such as 4-Hydroxybenzenesulfonic acid, which possesses both a nucleophilic hydroxyl group and an acidic sulfonic acid group, allows them to serve multiple roles in synthetic processes. The hydroxyl group is activating, making the benzene (B151609) ring more susceptible to electrophilic substitution, while the sulfonic acid group is a deactivating group. This differential reactivity can be harnessed to control the synthesis of specific isomers. For instance, related compounds like 2-amino-5-methoxybenzenesulfonic acid are recognized as important intermediates in the synthesis of various dyes. google.com
Table 1: Potential Synthetic Transformations for Specialty Chemicals
| Functional Group | Reaction Type | Potential Product Class |
| Phenolic -OH | Etherification | Pharmaceutical precursors, Fragrances |
| Phenolic -OH | Esterification | Polymer precursors, Plasticizers |
| Aromatic Ring | Electrophilic Substitution | Halogenated intermediates, Nitrated compounds |
| Sulfonic Acid | Reduction / Conversion | Thiophenols, Sulfonyl chlorides |
| Entire Molecule | Azo Coupling | Azo dyes and pigments |
Applications in Dye Chemistry as a Coupling Component or Modifier
In dye chemistry, particularly in the synthesis of azo dyes, phenols and their derivatives are critical "coupling components." The synthesis involves the reaction of a diazonium salt with an electron-rich aromatic compound. The hydroxyl group of 2-Hydroxy-5-methoxybenzene-1-sulfonic acid is a strongly activating group, which directs the electrophilic diazonium ion to couple predominantly at the position ortho to the hydroxyl group.
The sulfonic acid (-SO₃H) group plays a crucial role in determining the properties of the final dye molecule. Its primary function is to impart water solubility, which is essential for applying these dyes to textile fibers, such as wool and silk, in aqueous baths. researchgate.net Furthermore, the presence and position of the sulfonic acid and methoxy (B1213986) groups can modify the final color (chromophore) and improve properties like lightfastness and wash fastness.
Research on methoxyphenols (like guaiacol) and aminosulfonic acids has demonstrated their successful use in creating textile azo dyes. scispace.com This strongly suggests that 2-Hydroxy-5-methoxybenzene-1-sulfonic acid would be an effective coupling component for producing a range of water-soluble azo dyes.
Table 2: Expected Role of 2-Hydroxy-5-methoxybenzene-1-sulfonic acid in Azo Dye Synthesis
| Feature | Role in Dye Synthesis | Conferred Property |
| Phenolic Hydroxyl Group | Directs the azo coupling reaction to the ortho position. | Acts as a key part of the chromophore. |
| Sulfonic Acid Group | Imparts water solubility to the dye molecule. | Allows for application in aqueous dyeing processes. |
| Methoxy Group | Acts as an auxochrome, modifying the dye's color. | Can enhance the intensity and shade of the color. |
| Benzene Ring | Forms the core aromatic structure of the dye. | Provides a stable backbone for the chromophore. |
Potential in Polymer Chemistry as a Monomer or Functionalizing Agent for Advanced Materials
While direct applications of 2-Hydroxy-5-methoxybenzene-1-sulfonic acid in polymer chemistry are not well-documented, its structure suggests several potential uses. Structurally related phenolsulfonic acids are used to create polymers with specialized properties. For example, condensation products of phenolsulfonic acid mixtures with formaldehyde (B43269) are known to improve the dyeing properties of polyamide fibers. chemicalbook.com Similarly, 4-Hydroxybenzenesulfonic acid is used in the manufacture of polyesters to improve their affinity for basic dyes. chemicalbook.comnih.gov
Based on these precedents, 2-Hydroxy-5-methoxybenzene-1-sulfonic acid could serve two primary roles:
Monomer Precursor: The hydroxyl group can react with carboxylic acids or their derivatives to form ester linkages, allowing it to be incorporated into the backbone of polyesters or polycarbonates.
Functionalizing Agent: The entire molecule can be grafted onto existing polymer chains to introduce specific functionalities. The sulfonic acid group, in particular, would introduce hydrophilicity, ion-exchange capabilities, and antistatic properties to otherwise non-polar polymers.
It is important to distinguish this compound from the commercially significant 2-Hydroxy-4-methoxybenzophenone-5-sulfonic acid (Sulisobenzone). The latter contains a benzophenone (B1666685) group, which makes it an effective UV absorber used as a resin stabilizer in polymers. tcichemicals.com The absence of this benzophenone moiety in 2-Hydroxy-5-methoxybenzene-1-sulfonic acid means it would not share this specific application.
Table 3: Potential Roles and Resulting Properties in Polymer Chemistry
| Potential Role | Method of Incorporation | Potential Advanced Material | Conferred Property |
| Monomer | Polycondensation (via -OH group) | Specialty Polyesters | Improved dyeability, thermal stability |
| Functionalizing Agent | Grafting onto polymer backbones | Ion-Exchange Membranes | Selective ion transport |
| Functionalizing Agent | Blending or surface treatment | Antistatic Plastics | Reduced static electricity buildup |
| Monomer | Condensation with formaldehyde | Phenolic Resins | Water dispersibility, modified curing |
Exploration in Chemical Sensing or Separation Technologies
The functional groups of 2-Hydroxy-5-methoxybenzene-1-sulfonic acid present opportunities for its use in sensing and separation technologies, although specific research in this area is not apparent.
Chemical Sensing: Phenolic compounds are known to form complexes with a variety of metal ions. The hydroxyl group on the benzene ring could act as a binding site for specific cations. If this binding event leads to a measurable change in an optical property (e.g., color or fluorescence), the molecule could serve as the basis for a colorimetric or fluorometric sensor. The methoxy and sulfonic acid groups would modulate the selectivity and sensitivity of this binding.
Separation Technologies: The presence of the sulfonic acid group makes the molecule inherently suitable for ion-exchange applications. If this small molecule were to be polymerized or grafted onto a solid support like silica (B1680970) or a resin, it would create a strong acid cation-exchange material. researchgate.net Such materials are widely used in water softening, deionization, and the chromatographic separation of ionic compounds. The aromatic nature of the benzene ring could also contribute to separation selectivity through non-polar interactions.
Environmental Transformation and Degradation Chemistry Mechanistic Focus
Photochemical Degradation Pathways in Aqueous Environments
Photochemical degradation, or photolysis, is a key process in the transformation of organic compounds in sunlit aquatic environments. This process can occur through direct absorption of light by the target molecule or indirectly through reactions with photochemically generated reactive species.
Investigation of Radical-Initiated Reactions
In aqueous environments, the photochemical degradation of 2-Hydroxy-5-methoxybenzene-1-sulfonic acid is likely initiated by reactions with photochemically generated radicals, primarily the hydroxyl radical (•OH). The hydroxyl radical is a powerful, non-selective oxidant that can react with aromatic compounds at near-diffusion-controlled rates. The reaction of •OH with the aromatic ring of 2-Hydroxy-5-methoxybenzene-1-sulfonic acid is expected to proceed via electrophilic addition to the benzene (B151609) ring, forming a hydroxycyclohexadienyl radical intermediate. nih.gov
The position of the hydroxyl and methoxy (B1213986) groups on the benzene ring will direct the addition of the hydroxyl radical. Both the hydroxyl (-OH) and methoxy (-OCH3) groups are activating and ortho-, para-directing. Therefore, the hydroxyl radical is expected to add preferentially to the positions ortho and para to these activating groups. The presence of the deactivating sulfonic acid group (-SO3H) will likely disfavor addition to the carbon atom to which it is attached and the adjacent carbons.
Another potential radical-initiated reaction is the abstraction of a hydrogen atom from the hydroxyl group by a radical species, although this is generally a less favorable pathway for hydroxyl radicals in the presence of an aromatic ring. The subsequent reactions of the resulting phenoxy radical could lead to polymerization or further oxidation.
Identification and Characterization of Chemical Transformation Products
Following the initial radical attack, a series of transformation products can be anticipated. The hydroxycyclohexadienyl radical intermediate can undergo several reaction pathways, leading to a variety of products.
One likely pathway involves the elimination of a water molecule to form a radical cation, or alternatively, the radical adduct may be oxidized by other species in the medium. Subsequent reactions could lead to the formation of hydroxylated derivatives of 2-Hydroxy-5-methoxybenzene-1-sulfonic acid. For instance, the sonochemical degradation of benzenesulfonic acid, which also proceeds via hydroxyl radical attack, results in the formation of mono- and di-hydroxylated benzenesulfonic acid derivatives. nih.gov
Desulfonation, the cleavage of the carbon-sulfur bond, is another probable degradation pathway. This can be initiated by radical attack, leading to the formation of sulfate (B86663) ions and a hydroxylated methoxybenzene derivative. The sulfonation of aromatic compounds is a reversible process, and under certain conditions, such as in dilute hot aqueous acid, desulfonation can occur. chemistrysteps.comwikipedia.org
Ring cleavage is also a possible, albeit more complex, degradation pathway that would occur after initial hydroxylation steps. This would lead to the formation of smaller, aliphatic organic acids.
| Reactant | Initiating Species | Intermediate(s) | Potential Transformation Product(s) |
| 2-Hydroxy-5-methoxybenzene-1-sulfonic acid | Hydroxyl radical (•OH) | Hydroxycyclohexadienyl radical | Hydroxylated derivatives, Sulfate, Hydroxymethoxybenzene, Ring cleavage products (aliphatic acids) |
Biodegradation Mechanisms
Biodegradation involves the breakdown of organic compounds by microorganisms and is a crucial process for the removal of pollutants from the environment. The biodegradability of aromatic compounds is highly dependent on their chemical structure and the presence of specific microbial populations with the necessary enzymatic machinery.
Enzymatic Pathways and Microbial Metabolism from a Chemical Perspective
The biodegradation of 2-Hydroxy-5-methoxybenzene-1-sulfonic acid is expected to proceed through enzymatic pathways that target its specific functional groups. A key initial step in the microbial metabolism of many aromatic compounds is the cleavage of substituent groups.
O-Demethylation: The methoxy group is a common feature in natural aromatic compounds derived from lignin. Anaerobic microorganisms have been shown to metabolize methoxylated aromatic compounds through O-demethylation, a process that cleaves the ether bond to form a hydroxyl group and formaldehyde (B43269) or methanol. vietnamjournal.ruresearchgate.net This reaction is often catalyzed by O-demethylases.
Desulfonation: The sulfonic acid group is generally xenobiotic, and its removal is a critical step in the biodegradation of sulfonated aromatic compounds. Bacteria such as Alcaligenes sp. have been shown to degrade benzene sulfonate through a dioxygenase-catalyzed reaction that incorporates two atoms of oxygen into the aromatic ring, leading to the formation of a catechol and the release of sulfite (B76179). nih.govresearchgate.net This sulfite is then oxidized to sulfate.
Ring Cleavage: Following the removal or modification of the substituent groups, the resulting dihydroxylated aromatic ring (a catechol derivative) is susceptible to enzymatic ring cleavage. Catechol dioxygenases are key enzymes in this process, catalyzing the cleavage of the aromatic ring between the two hydroxyl groups (ortho-cleavage) or adjacent to one of the hydroxyl groups (meta-cleavage). rsc.org This ring cleavage results in the formation of aliphatic intermediates that can then enter central metabolic pathways.
Factors Influencing Chemical Biodegradability in Environmental Compartments
Several environmental and chemical factors can influence the rate and extent of the biodegradation of 2-Hydroxy-5-methoxybenzene-1-sulfonic acid.
Bioavailability: The compound must be accessible to the microorganisms. Its solubility in water, influenced by the hydrophilic sulfonic acid group, will affect its bioavailability.
Microbial Population: The presence of microbial communities with the specific enzymes required for O-demethylation, desulfonation, and aromatic ring cleavage is essential.
Oxygen Availability: The initial steps of aromatic hydrocarbon degradation by many bacteria are often aerobic, requiring molecular oxygen for dioxygenase activity. mdpi.com However, anaerobic degradation pathways for methoxylated aromatics are also known. vietnamjournal.ruresearchgate.net
Nutrient Availability: Microbial growth and enzymatic activity are dependent on the availability of essential nutrients such as nitrogen and phosphorus. ijpab.com
pH and Temperature: These environmental parameters can significantly affect microbial activity and the rates of enzymatic reactions. ijpab.com
Presence of Other Organic Compounds: The presence of more easily degradable carbon sources may inhibit the degradation of the target compound through catabolite repression. Conversely, the presence of other aromatic compounds may induce the necessary enzymatic pathways. nih.gov
| Influencing Factor | Effect on Biodegradability |
| Bioavailability | High water solubility may increase bioavailability. |
| Microbial Population | Presence of specialized microbes is crucial. |
| Oxygen | Aerobic pathways are common for initial ring attack. |
| Nutrients | Essential for microbial growth and metabolism. |
| pH and Temperature | Optimal ranges exist for microbial activity. |
| Co-contaminants | Can inhibit or induce degradation pathways. |
Advanced Oxidation Processes for Chemical Breakdown
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). AOPs are often used for the treatment of recalcitrant organic compounds that are not easily biodegradable.
Common AOPs that could be effective for the degradation of 2-Hydroxy-5-methoxybenzene-1-sulfonic acid include:
Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide (H2O2) with ferrous iron (Fe2+) to generate hydroxyl radicals. researchgate.net The efficiency of this process can be enhanced by UV light (photo-Fenton), which promotes the recycling of Fe3+ to Fe2+. researchgate.net The oxidation of benzenoid compounds by Fenton's reagent is known to be effective. rsc.org
UV/H2O2: The photolysis of hydrogen peroxide by UV irradiation is a common method for generating hydroxyl radicals for water treatment. nih.govmdpi.com This process has been shown to be effective for the degradation of a wide range of aromatic compounds.
UV/Ozone and UV/Persulfate: Ozone (O3) and persulfate (S2O8^2-) can also be activated by UV light to produce hydroxyl radicals and sulfate radicals (SO4•-), respectively, which are also powerful oxidants. deswater.comnih.gov
Sonolysis: The application of high-frequency ultrasound to aqueous solutions can lead to the formation and collapse of cavitation bubbles, generating localized high temperatures and pressures that result in the formation of hydroxyl radicals. The sonochemical degradation of benzenesulfonic acid has been demonstrated to proceed via hydroxyl radical attack. nih.govcusat.ac.in
The degradation of 2-Hydroxy-5-methoxybenzene-1-sulfonic acid by AOPs would likely proceed through a mechanism similar to that of photochemical degradation, involving initial attack by hydroxyl radicals on the aromatic ring, leading to hydroxylation, desulfonation, and eventual ring cleavage and mineralization to carbon dioxide, water, and sulfate.
| AOP | Primary Oxidant(s) | Expected Outcome |
| Fenton/Photo-Fenton | •OH | Hydroxylation, desulfonation, ring cleavage |
| UV/H2O2 | •OH | Hydroxylation, desulfonation, ring cleavage |
| UV/Ozone | O3, •OH | Hydroxylation, desulfonation, ring cleavage |
| UV/Persulfate | SO4•-, •OH | Hydroxylation, desulfonation, ring cleavage |
| Sonolysis | •OH | Hydroxylation, desulfonation, ring cleavage |
Future Research Directions and Challenges
Development of Novel and Efficient Synthetic Routes for 2-Hydroxy-5-methoxybenzene-1-sulfonic Acid
The advancement of synthetic organic chemistry continually provides new tools to construct complex molecules with high efficiency and selectivity. For 2-Hydroxy-5-methoxybenzene-1-sulfonic acid, future research will likely focus on overcoming the limitations of classical sulfonation methods, which often require harsh conditions and can lead to mixtures of isomers.
Key research objectives in this area include:
Greener Synthetic Approaches: A major challenge is the development of environmentally benign synthetic routes that minimize the use of hazardous reagents like concentrated sulfuric acid or chlorosulfonic acid. google.comwikipedia.org Exploring solid acid catalysts or enzymatic sulfonation could provide more sustainable alternatives.
Regioselective Sulfonation: Achieving high regioselectivity in the sulfonation of substituted phenols is a persistent challenge. mlsu.ac.in Future work could explore the use of directing groups or novel catalytic systems to selectively introduce the sulfonic acid group at the desired position, thus avoiding tedious separation processes.
Continuous Flow Synthesis: The implementation of continuous flow technologies could offer significant advantages in terms of safety, scalability, and product consistency for the synthesis of 2-Hydroxy-5-methoxybenzene-1-sulfonic acid. This approach allows for precise control over reaction parameters, potentially leading to higher yields and purity.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Enzymatic Sulfonation | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost, substrate scope. |
| Solid Acid Catalysis | Catalyst recyclability, reduced corrosion, process simplification. scirp.orgacs.orgresearchgate.net | Catalyst deactivation, lower reactivity compared to liquid acids. |
| Flow Chemistry | Enhanced safety, improved heat and mass transfer, scalability. | Initial setup cost, potential for clogging with solid byproducts. |
Exploration of Undiscovered Reactivity Patterns and Chemical Transformations
The unique combination of hydroxyl, methoxy (B1213986), and sulfonic acid functional groups on the benzene (B151609) ring of 2-Hydroxy-5-methoxybenzene-1-sulfonic acid suggests a rich and largely unexplored reactivity profile. Future research should aim to systematically investigate its chemical behavior under various reaction conditions.
Promising areas of exploration include:
Electrophilic Aromatic Substitution: A detailed study of further electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) on the 2-Hydroxy-5-methoxybenzene-1-sulfonic acid ring would provide valuable insights into the directing effects of the existing substituents and could lead to the synthesis of novel, highly functionalized aromatic compounds. mlsu.ac.inlibretexts.org
Reactions of the Sulfonic Acid Group: Investigating the conversion of the sulfonic acid group into other functionalities (e.g., sulfonyl chlorides, sulfonamides, sulfonate esters) would significantly expand the synthetic utility of this compound as a building block.
Oxidative and Reductive Transformations: The response of the molecule to various oxidizing and reducing agents is another area ripe for investigation. For instance, recent studies have shown the spontaneous oxidation of some aromatic sulfones to sulfonic acids in microdroplets, a phenomenon that could be explored for this compound. nih.govnsf.gov
| Reaction Type | Potential Products | Research Focus |
| Nitration | Nitro-2-hydroxy-5-methoxybenzene-1-sulfonic acids | Regioselectivity, reaction conditions. |
| Halogenation | Halo-2-hydroxy-5-methoxybenzene-1-sulfonic acids | Catalyst development, control of polyhalogenation. |
| Conversion to Sulfonyl Halides | 2-Hydroxy-5-methoxybenzene-1-sulfonyl chlorides/fluorides | Reagent selection, optimization of yields. |
Design and Synthesis of Next-Generation Functional Materials Based on its Structure
The inherent functionalities of 2-Hydroxy-5-methoxybenzene-1-sulfonic acid make it an attractive monomer or precursor for the development of advanced functional materials. The sulfonic acid group, in particular, is known to impart useful properties such as hydrophilicity and proton conductivity.
Future research in this domain could focus on:
Polymer Synthesis: The incorporation of 2-Hydroxy-5-methoxybenzene-1-sulfonic acid as a monomer into various polymer backbones (e.g., polyethers, polyimides, polystyrenes) could lead to the creation of novel ion-exchange resins, proton-conducting membranes for fuel cells, or specialty polymers with tailored properties. researchgate.netacs.orgnih.gov The presence of the hydroxyl group offers a potential site for polymerization or cross-linking.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The sulfonic acid and hydroxyl groups can act as ligands for metal ions, opening up the possibility of synthesizing new coordination polymers or MOFs with interesting catalytic, sensing, or gas storage properties.
Supramolecular Assemblies: The ability of the functional groups to participate in hydrogen bonding and other non-covalent interactions could be exploited to construct well-defined supramolecular structures with applications in areas such as molecular recognition and self-healing materials.
Synergistic Integration of Computational and Experimental Approaches for Deeper Understanding
A powerful strategy for accelerating research and gaining deeper insights into the properties and reactivity of 2-Hydroxy-5-methoxybenzene-1-sulfonic acid involves the close integration of computational modeling and experimental work. rsc.orgresearchgate.netbham.ac.ukbohrium.comfigshare.com
Future directions in this synergistic approach include:
Predicting Reaction Outcomes: Quantum chemical calculations can be employed to predict the regioselectivity of electrophilic substitution reactions, to elucidate reaction mechanisms, and to calculate spectroscopic properties, thereby guiding experimental efforts.
Designing Novel Materials: Molecular dynamics simulations can be used to model the behavior of polymers and other materials derived from 2-Hydroxy-5-methoxybenzene-1-sulfonic acid, helping to predict their bulk properties and to design materials with optimized performance.
Understanding Intermolecular Interactions: Computational methods are invaluable for studying the non-covalent interactions that govern the formation of supramolecular assemblies, providing a level of detail that is often difficult to obtain through experimental means alone. researchgate.net
| Computational Method | Application | Expected Outcome |
| Density Functional Theory (DFT) | Reaction mechanism studies, spectroscopic predictions. | Deeper understanding of reactivity, validation of experimental data. |
| Molecular Dynamics (MD) | Simulation of polymer properties, study of self-assembly. | Prediction of material performance, design of new materials. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with properties. | Predictive models for designing compounds with desired characteristics. |
Q & A
Q. How can researchers accurately quantify 2-Hydroxy-5-methoxybenzene-1-sulfonic acid in complex matrices (e.g., biological fluids or environmental samples)?
Methodological Answer: To quantify the compound in complex matrices, employ ion-pair chromatography with a C18 column and a mobile phase containing 0.1% trifluoroacetic acid (TFA) paired with a gradient of acetonitrile. Calibration standards should be prepared in a matrix-matched solvent to account for ion suppression. Detection via UV absorbance at 254 nm is optimal due to the aromatic sulfonic acid moiety. For enhanced sensitivity in trace analysis, coupling with mass spectrometry (LC-MS) using negative ionization mode is recommended .
Q. What synthetic routes are reliable for producing 2-Hydroxy-5-methoxybenzene-1-sulfonic acid in high purity?
Methodological Answer: The compound can be synthesized via direct sulfonation of 5-methoxysalicylic acid using concentrated sulfuric acid (98%) at 80–90°C for 6–8 hours. Post-reaction neutralization with cold water followed by recrystallization from ethanol/water (1:3 v/v) yields >95% purity. Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/methanol 4:1) and confirm purity using HPLC with a phenyl-hexyl stationary phase .
Q. How should researchers assess the chemical stability of this compound under varying storage conditions?
Methodological Answer: Conduct accelerated stability studies by storing the compound at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–3 months. Analyze degradation products using LC-MS and FTIR to identify hydrolysis or oxidation pathways. Avoid exposure to strong acids/bases and moisture, as the sulfonic acid group is prone to decomposition under extreme pH. Store lyophilized samples in amber vials under inert gas .
Advanced Research Questions
Q. What strategies mitigate structural degradation of 2-Hydroxy-5-methoxybenzene-1-sulfonic acid in high-temperature catalytic applications?
Methodological Answer: Incorporate thermal stabilizers such as polyvinylpyrrolidone (PVP) or silica-based matrices to shield the sulfonic acid group from thermal cleavage. Characterize degradation kinetics via thermogravimetric analysis (TGA) coupled with FTIR to monitor CO and SO₂ emissions. Computational modeling (DFT) of bond dissociation energies can predict vulnerable sites and guide structural modifications, such as introducing electron-withdrawing substituents on the benzene ring .
Q. How do intermolecular interactions between 2-Hydroxy-5-methoxybenzene-1-sulfonic acid and biomacromolecules (e.g., proteins) influence its bioactivity?
Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with target proteins (e.g., serum albumin). Molecular docking simulations (AutoDock Vina) can predict binding sites, while 2D NMR (NOESY) reveals conformational changes in the protein. Compare results with analogs lacking the methoxy group to isolate the functional group’s contribution to binding .
Q. What advanced techniques resolve contradictions in reported pKa values for this compound?
Methodological Answer: Employ potentiometric titration in non-aqueous solvents (e.g., DMSO-water mixtures) to reduce solvent effects. Validate with UV-Vis spectrophotometric titration at 220–300 nm, focusing on the deprotonation of the phenolic -OH and sulfonic acid groups. Cross-reference with computational pKa predictions (e.g., COSMO-RS) to account for solvation dynamics. Discrepancies often arise from ionic strength variations; use 0.1 M KCl to standardize conditions .
Critical Analysis of Contradictory Evidence
- Degradation Pathways : reports stability under dry conditions, while suggests susceptibility to hydrolysis at high humidity. This discrepancy highlights the need for context-specific stability protocols, particularly in aqueous vs. anhydrous applications.
- Synthetic Yields : cites >95% purity post-recrystallization, whereas notes challenges in removing sulfonic acid byproducts. Researchers should optimize recrystallization solvents (e.g., switch to methanol/water) and employ ion-exchange chromatography for critical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
